3-Cyclopentylidenepiperidine
Description
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Properties
IUPAC Name |
3-cyclopentylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKOABHMNMGSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCNC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentylidenepiperidine is a novel compound belonging to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Piperidine Derivatives
Piperidine derivatives are known for their wide-ranging pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The structural diversity of piperidines allows for modifications that enhance their biological activity. Recent studies have shown that piperidine derivatives can interact with various biological targets such as enzymes, receptors, and ion channels, leading to significant therapeutic effects in multiple disease models .
- Enzymatic Interactions :
- Neurotransmitter Modulation :
- Ion Channel Activity :
Pharmacological Profiles
The pharmacological profile of this compound suggests a broad spectrum of activity:
| Activity | Potential Effects |
|---|---|
| Antineoplastic | Inhibition of cancer cell proliferation |
| Neuroprotective | Protection against neuronal damage |
| Anti-inflammatory | Reduction of inflammatory responses |
| Antimicrobial | Inhibition of bacterial growth |
| Local anesthetic | Temporary loss of sensation in targeted areas |
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of piperidine derivatives demonstrated that compounds similar to this compound significantly reduced neuronal apoptosis in models of neurodegeneration. The results indicated a potential mechanism involving the inhibition of caspase-3 activity, a key player in apoptosis .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, this compound was shown to inhibit the growth of various cancer cell lines through the modulation of cell cycle regulators and apoptosis pathways. The compound's ability to induce cell death in cancer cells while sparing normal cells highlights its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
